6-Methoxy-2-phenylquinoline-4-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H12N2O |
|---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
6-methoxy-2-phenylquinoline-4-carbonitrile |
InChI |
InChI=1S/C17H12N2O/c1-20-14-7-8-16-15(10-14)13(11-18)9-17(19-16)12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
CKQDYVYKQDOFOE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
Nucleophilic Substitution of a 4 Haloquinoline
A common and direct method for introducing a cyano group onto a quinoline (B57606) ring is through the nucleophilic aromatic substitution of a halide, typically a chloro group, at the 4-position. The 4-chloro-6-methoxy-2-phenylquinoline precursor is a key intermediate for this pathway cust.edu.tw. The electron-withdrawing nature of the quinoline nitrogen facilitates the displacement of the halide by a cyanide nucleophile.
The reaction is typically carried out by treating 4-chloro-6-methoxy-2-phenylquinoline with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), often in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures. The use of copper(I) cyanide (CuCN) in a Rosenmund-von Braun reaction can also be employed, which is often effective for aryl halides that are less reactive.
Table 1: Nucleophilic Substitution for Carbonitrile Synthesis
| Precursor | Reagents | Product | Notes |
|---|---|---|---|
| 4-Chloro-6-methoxy-2-phenylquinoline | KCN or NaCN, DMSO | 6-Methoxy-2-phenylquinoline-4-carbonitrile | A direct displacement of the chloride by the cyanide ion. |
Dehydration of 6 Methoxy 2 Phenylquinoline 4 Carboxamide
Another robust pathway involves the dehydration of a primary amide. This two-step approach begins with the synthesis of the precursor, 6-methoxy-2-phenylquinoline-4-carboxamide. This amide is readily prepared from 6-methoxy-2-phenylquinoline-4-carboxylic acid, a compound that can be synthesized via the Doebner reaction nih.gov. The carboxylic acid is first converted to an activated derivative (such as an acid chloride or by using peptide coupling agents) and then reacted with ammonia to yield the carboxamide semanticscholar.org.
The subsequent dehydration of the 4-carboxamide to the target carbonitrile can be accomplished using a variety of standard dehydrating agents. Common reagents for this transformation include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), trifluoroacetic anhydride (TFAA), or Burgess reagent. The reaction conditions are generally mild and provide good yields of the desired nitrile.
Table 2: Dehydration of Amide for Carbonitrile Synthesis
| Precursor | Dehydrating Agent | Product | Notes |
|---|---|---|---|
| 6-Methoxy-2-phenylquinoline-4-carboxamide | Phosphorus oxychloride (POCl₃) | 6-Methoxy-2-phenylquinoline-4-carbonitrile | A common and effective method for converting primary amides to nitriles. |
| 6-Methoxy-2-phenylquinoline-4-carboxamide | Thionyl chloride (SOCl₂) | This compound | Another standard reagent for amide dehydration. |
The Sandmeyer Reaction
Reactivity of the Carbonitrile Group
The electron-withdrawing nature of the nitrogen atom in the carbonitrile group (C≡N) renders the carbon atom electrophilic and susceptible to attack by nucleophiles. This functional group is a versatile handle for a variety of chemical transformations.
The carbon atom of the nitrile group is a prime target for nucleophilic attack. These reactions typically require activation of the nitrile, often through protonation or the use of a Lewis acid, to increase its electrophilicity. A variety of nucleophiles can add to the carbonitrile, leading to a diverse array of products. For instance, Grignard reagents can react with the nitrile to form ketones after hydrolysis of the intermediate imine.
A general representation of nucleophilic addition to the carbonitrile group is shown below:
Nu- represents a nucleophile.
Table 1: Examples of Predicted Nucleophilic Addition Reactions at the Carbonitrile Group
| Nucleophile | Reagent Example | Predicted Product (after hydrolysis) |
| Hydride | Lithium aluminum hydride (LiAlH₄) | 4-(Aminomethyl)-6-methoxy-2-phenylquinoline |
| Grignard Reagent | Methylmagnesium bromide (CH₃MgBr) | 1-(6-Methoxy-2-phenylquinolin-4-yl)ethan-1-one |
| Organolithium | Phenyllithium (C₆H₅Li) | (6-Methoxy-2-phenylquinolin-4-yl)(phenyl)methanone |
| Cyanide | Hydrogen cyanide (HCN) | 2-(6-Methoxy-2-phenylquinolin-4-yl)malononitrile |
The products listed are predicted based on established principles of organic reactivity and have not necessarily been confirmed experimentally for this specific compound.
The carbonitrile group is a valuable precursor for the synthesis of other functional groups. These transformations often proceed via initial nucleophilic addition followed by subsequent reaction steps. fiveable.me The ability to convert the nitrile to amines, carboxylic acids, or ketones makes it a strategic element in the synthesis of more complex molecules.
One of the most common interconversions is the hydrolysis of the nitrile to a carboxylic acid. This can be achieved under either acidic or basic conditions, typically requiring elevated temperatures. The reaction proceeds through an amide intermediate.
Another significant conversion is the reduction of the nitrile to a primary amine. vanderbilt.edu Powerful reducing agents like lithium aluminum hydride are generally required for this transformation. fiveable.me
Table 2: Predicted Functional Group Interconversions of the Carbonitrile Moiety
| Transformation | Reagents | Predicted Product |
| Hydrolysis | H₂SO₄ (aq), Δ | 6-Methoxy-2-phenylquinoline-4-carboxylic acid |
| Reduction | 1. LiAlH₄, Et₂O; 2. H₂O | 4-(Aminomethyl)-6-methoxy-2-phenylquinoline |
| Partial Reduction | Diisobutylaluminium hydride (DIBAL-H) | 6-Methoxy-2-phenylquinoline-4-carbaldehyde |
The products listed are based on known chemical transformations of the nitrile group and serve as predictive examples for this specific molecule.
Reactions Involving the Methoxy (B1213986) Substituent
The methoxy group (-OCH₃) is an electron-donating group that influences the reactivity of the quinoline (B57606) ring through resonance. It can also be the site of specific chemical reactions.
The ether linkage of the methoxy group can be cleaved to yield the corresponding phenol (B47542). This reaction is typically achieved using strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an SN2 reaction. The use of Lewis acids, such as boron tribromide (BBr₃), provides a milder alternative for ether cleavage.
While direct derivatization at the methoxy position is not common, cleavage to the phenol (6-hydroxy-2-phenylquinoline-4-carbonitrile) opens up avenues for a wide range of derivatization reactions at this position. The resulting hydroxyl group is nucleophilic and can undergo O-alkylation, O-acylation, and other related transformations. For example, the Mitsunobu reaction could be employed to form new ether linkages under mild conditions. beilstein-journals.org
Reactivity of the Quinoline Core
The quinoline ring system is an aromatic heterocycle with a distinct pattern of reactivity. The electron-withdrawing effect of the nitrogen atom deactivates the pyridine (B92270) ring (the ring containing the nitrogen) towards electrophilic aromatic substitution, while activating it towards nucleophilic attack. Conversely, the benzene (B151609) ring is more susceptible to electrophilic substitution. The presence of the methoxy group at the 6-position will further influence the regioselectivity of these reactions.
Electrophilic aromatic substitution is expected to occur on the benzene ring, directed by the electron-donating methoxy group to the positions ortho and para to it (positions 5 and 7). However, the bulky nature of the 2-phenylquinoline (B181262) system might sterically hinder substitution at the 5-position.
Recent research has also demonstrated the potential for C-H functionalization of quinoline rings, such as the meta-hydroxylation of quinoline N-oxides, which could offer alternative pathways for modifying the quinoline core. acs.org
Table 3: Predicted Reactivity of the Quinoline Core
| Reaction Type | Reagent Example | Predicted Major Product(s) | Rationale |
| Nitration | HNO₃, H₂SO₄ | 6-Methoxy-5-nitro-2-phenylquinoline-4-carbonitrile and/or 6-Methoxy-7-nitro-2-phenylquinoline-4-carbonitrile | Electrophilic aromatic substitution directed by the activating methoxy group. |
| Bromination | Br₂, FeBr₃ | 6-Methoxy-5-bromo-2-phenylquinoline-4-carbonitrile and/or 6-Methoxy-7-bromo-2-phenylquinoline-4-carbonitrile | Electrophilic aromatic substitution directed by the activating methoxy group. |
| Nucleophilic Aromatic Substitution | Sodium methoxide (B1231860) (if a suitable leaving group is present on the pyridine ring) | Dependent on the position of the leaving group. | The pyridine ring is activated towards nucleophilic attack. |
The products listed are predictions based on established principles of aromatic chemistry and may not reflect the sole outcomes of the reactions.
Electrophilic Aromatic Substitution Patterns
The quinoline ring system itself is generally deactivated towards electrophilic aromatic substitution, particularly in the pyridine ring, due to the electron-withdrawing nature of the nitrogen atom. Consequently, electrophilic attack typically occurs on the benzene ring, favoring positions 5 and 8. quora.comarsdcollege.ac.in
In the case of this compound, the presence of the methoxy group at the 6-position significantly influences the regioselectivity of electrophilic substitution. The methoxy group is a powerful activating group and is ortho-, para- directing. This means it increases the electron density at the positions ortho and para to itself, making them more susceptible to attack by electrophiles.
Considering the structure of this compound, the positions ortho to the methoxy group are C5 and C7. The position para to the methoxy group is C3, which is in the pyridine ring and already deactivated by the adjacent nitrogen and the electron-withdrawing cyano group at C4. Therefore, electrophilic substitution is strongly favored to occur on the benzene ring.
The directing effects are summarized in the table below:
| Position | Activating/Deactivating Group Influence | Predicted Reactivity towards Electrophiles |
| C5 | ortho to activating -OCH₃ group | Highly Favored |
| C7 | ortho to activating -OCH₃ group | Favored |
| C8 | meta to activating -OCH₃ group | Less Favored |
| C3 | para to activating -OCH₃; adjacent to deactivating -CN and N | Disfavored |
Based on these electronic effects, electrophilic attack is most likely to occur at the C5 position , which is ortho to the strongly activating methoxy group. The C7 position is also activated, but may be slightly less favored due to potential steric hindrance from the C8 position. The C8 position, being meta to the methoxy group, is less activated. Research on related 6-methoxyindoles has also shown that the presence of a 6-methoxy group can lead to substitution at positions that are electronically activated by it. rsc.org
The phenyl group at the 2-position is also susceptible to electrophilic substitution. As a substituent on the quinoline ring, it is generally considered to be deactivating towards the quinoline system but can undergo substitution on its own ring. The directing effects within the phenyl ring would follow standard rules, with substitution likely occurring at the ortho and para positions of the phenyl ring itself, though this is generally less favorable than substitution on the activated quinoline ring.
Oxidative and Reductive Transformations
The oxidative and reductive chemistry of this compound is anticipated to involve transformations of the quinoline ring, the cyano group, and potentially the methoxy group under harsh conditions.
Oxidative Transformations:
The quinoline nucleus is generally resistant to oxidation. However, strong oxidizing agents can lead to the degradation of the ring system. The methoxy group could potentially be oxidized to a quinone-type structure under specific conditions, although this would require potent reagents. Enzymatic oxidation of quinoline derivatives has been shown to occur, often at the C2 or C4 positions, but the presence of the phenyl and cyano groups on this compound would likely alter this reactivity. rsc.org Anodic oxidation of related methoxy-substituted isoquinolines has been shown to result in the formation of dihydroisoquinolinium salts. rsc.org
Reductive Transformations:
The reduction of the quinoline ring system is a more commonly studied transformation. Catalytic hydrogenation or reduction with metal hydrides can lead to the formation of 1,2,3,4-tetrahydroquinoline (B108954) derivatives. For instance, various substituted quinolines have been successfully reduced to their corresponding 1,2,3,4-tetrahydroquinolines using systems like gold nanoparticles supported on TiO₂ with hydrosilanes and ethanol. researchgate.net This suggests that this compound could be reduced to 6-Methoxy-2-phenyl-1,2,3,4-tetrahydroquinoline-4-carbonitrile.
The cyano group is also susceptible to reduction. Depending on the reducing agent and reaction conditions, it can be reduced to a primary amine (aminomethyl group) or hydrolyzed to a carboxylic acid under reductive conditions followed by workup.
Interestingly, studies on the reduction of related ketonitriles to form quinoline-4-carbonitriles have shown that methoxy-substituted derivatives can sometimes lead to a mixture of the expected quinoline-4-carbonitrile (B1295981) and a decyanated product. thieme-connect.com This indicates that under certain reductive conditions, the cyano group at the C4 position of this compound could potentially be removed.
A summary of potential reductive transformations is provided in the table below:
| Reagent/Condition | Potential Product |
| Catalytic Hydrogenation (e.g., H₂/Pd, Pt) | 6-Methoxy-2-phenyl-1,2,3,4-tetrahydroquinoline-4-carbonitrile |
| Strong Hydride Reductants (e.g., LiAlH₄) | 4-(Aminomethyl)-6-methoxy-2-phenylquinoline |
| Tin(II) Chloride (SnCl₂) | Potential for decyanation to 6-Methoxy-2-phenylquinoline (B1600625) |
Advanced Spectroscopic and Structural Elucidation of 6 Methoxy 2 Phenylquinoline 4 Carbonitrile
Mass Spectrometry (MS) Analysis
High-Resolution Mass Spectrometry (HRMS):HRMS would offer a highly accurate mass measurement, allowing for the determination of the elemental formula of the compound.
Without access to published papers or spectral databases containing the experimental characterization of 6-Methoxy-2-phenylquinoline-4-carbonitrile, the creation of data tables and a detailed discussion for these specific subsections is not possible.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the analysis of this compound, LC-MS is instrumental in determining its molecular weight and assessing its purity.
The molecular formula for this compound is C₁₇H₁₂N₂O, which corresponds to a theoretical monoisotopic mass of approximately 272.0950 g/mol . In a typical LC-MS experiment, the compound is first passed through an HPLC column to separate it from any impurities or starting materials. The eluent is then introduced into the mass spectrometer, where the molecules are ionized.
For quinoline (B57606) derivatives, Electrospray Ionization (ESI) is a commonly used soft ionization technique that typically results in the formation of protonated molecules ([M+H]⁺). The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z).
Based on the analysis of structurally similar compounds, the expected mass spectrometric data for this compound would prominently feature the protonated molecular ion. While experimental data for the target compound is not publicly available, predicted data for the closely related 6-methoxy-2-phenylquinoline-4-carboxylic acid shows expected adducts that can be extrapolated. uni.lu For the nitrile, the following ions would be anticipated:
Table 1: Predicted LC-MS Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 273.1022 |
| [M+Na]⁺ | 295.0841 |
| [M+K]⁺ | 311.0581 |
This data is theoretical and based on the compound's exact mass.
The retention time (RT) in the liquid chromatography portion of the analysis is dependent on the specific conditions (e.g., column type, mobile phase composition, flow rate). For instance, in the analysis of 6-methoxyquinoline (B18371), a related structure, a retention time of 8.6 minutes was observed under specific LC conditions. nih.gov A similar retention behavior would be expected for this compound, though the exact value would need to be determined experimentally.
Infrared (IR) Spectroscopy for Vibrational Mode Characterization
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, specific vibrational modes corresponding to different chemical bonds can be observed. The IR spectrum of this compound is expected to show a combination of characteristic peaks that confirm the presence of its key structural features: the nitrile group, the methoxy (B1213986) group, and the aromatic quinoline and phenyl rings.
A crucial peak for the confirmation of this structure is the stretching vibration of the carbon-nitrogen triple bond (C≡N) of the nitrile group. This typically appears as a sharp, medium-intensity band in the region of 2260-2220 cm⁻¹.
The presence of the aromatic systems (quinoline and phenyl rings) would be confirmed by several bands. C-H stretching vibrations of the aromatic rings are expected above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings typically appear in the 1600-1450 cm⁻¹ region. For related quinoline structures, these aromatic stretching vibrations are well-documented. nih.govmdpi.com
The methoxy group (-OCH₃) would be identified by its characteristic C-H stretching vibrations, usually found just below 3000 cm⁻¹ (around 2950-2850 cm⁻¹), and the C-O stretching vibration, which typically appears as a strong band in the 1250-1000 cm⁻¹ region.
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| > 3000 | C-H Stretch | Aromatic (Quinoline, Phenyl) |
| ~2950-2850 | C-H Stretch | Aliphatic (Methoxy) |
| ~2240 | C≡N Stretch | Nitrile |
| ~1620-1450 | C=C & C=N Stretch | Aromatic Rings |
| ~1250-1000 | C-O Stretch | Methoxy Ether |
This data is based on typical IR absorption ranges for the specified functional groups and data from analogous compounds. nih.gov
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis provides a quantitative determination of the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This technique is fundamental for confirming the empirical formula, and by extension, the molecular formula when combined with molecular weight data from mass spectrometry.
The molecular formula of this compound is C₁₇H₁₂N₂O. Based on the atomic masses of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), nitrogen (14.01 g/mol ), and oxygen (16.00 g/mol ), the theoretical elemental composition can be calculated.
The molecular weight of C₁₇H₁₂N₂O is 272.30 g/mol .
Carbon (C): (17 * 12.01) / 272.30 * 100% = 74.95%
Hydrogen (H): (12 * 1.008) / 272.30 * 100% = 4.44%
Nitrogen (N): (2 * 14.01) / 272.30 * 100% = 10.29%
In a typical experimental procedure, the synthesized compound is combusted, and the resulting gases are analyzed to determine the elemental percentages. The experimentally determined values are then compared to the theoretical values. A close agreement between the found and calculated percentages provides strong evidence for the proposed molecular formula and the purity of the sample. For instance, the elemental analysis of the related 6-methoxy-2-phenylquinoline-4-carboxylic acid showed found values that were in close agreement with the calculated percentages, a standard practice for structural confirmation. nih.gov
Table 3: Theoretical Elemental Analysis Data for this compound (C₁₇H₁₂N₂O)
| Element | Theoretical Percentage (%) |
| Carbon (C) | 74.95 |
| Hydrogen (H) | 4.44 |
| Nitrogen (N) | 10.29 |
Computational Chemistry and Theoretical Studies of 6 Methoxy 2 Phenylquinoline 4 Carbonitrile
Electronic Structure and Molecular Orbital Theory
Detailed investigations into the electronic structure and molecular orbital theory of 6-methoxy-2-phenylquinoline-4-carbonitrile are not described in the currently accessible literature.
Density Functional Theory (DFT) Calculations
Specific Density Functional Theory (DFT) calculation data for this compound, which would provide insights into its optimized geometry, frontier molecular orbital energies (HOMO-LUMO), and molecular electrostatic potential, have not been published. DFT studies on related quinoline (B57606) derivatives have been conducted to understand their electronic properties and reactivity, but these findings cannot be directly extrapolated to the title compound.
Photoemission Spectroscopy and Theoretical Correlations
There are no available photoemission spectroscopy studies for this compound. Such experimental data, when correlated with theoretical calculations, would offer a deeper understanding of the compound's electronic energy levels.
Molecular Docking and Ligand-Target Interaction Simulations
While molecular docking studies have been performed on various quinoline derivatives to explore their potential as inhibitors for targets like P-glycoprotein, specific simulations for this compound are not documented. Such studies would be crucial in identifying potential biological targets and understanding the binding interactions at a molecular level. The lack of this data precludes a detailed discussion of its specific ligand-target interactions.
In Silico Prediction Methodologies for Pharmacological Relevance
In silico predictions of Absorption, Distribution, Metabolism, and Excretion (ADME) properties are a common practice in drug discovery for classes of compounds. However, specific reports detailing the predicted pharmacological relevance and ADME profile of this compound are not available. These predictions would be valuable for assessing its drug-likeness and potential for further development.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) models are developed for series of compounds to correlate their chemical structures with biological activities. There are no published QSAR studies that specifically include this compound in their dataset. Inclusion in such a model would help in predicting its activity and guiding the design of more potent analogs.
Applications of 6 Methoxy 2 Phenylquinoline 4 Carbonitrile in Materials Science
Investigation of Aggregation-Induced Emission (AIE) Characteristics
Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly fluorescent molecules in a dilute solution become highly luminescent upon aggregation in the solid state or in poor solvents. This behavior is the opposite of the common aggregation-caused quenching (ACQ) effect, where molecular aggregation typically quenches fluorescence. bohrium.com The AIE phenomenon provides a novel strategy for the development of solid-state fluorescent materials. google.com
While specific studies on the AIE characteristics of 6-Methoxy-2-phenylquinoline-4-carbonitrile are not extensively documented, the molecular architecture is highly suggestive of AIE potential. The quinoline-nitrile and quinoline-malononitrile frameworks are recognized as promising building blocks for AIE-active materials. nih.govgoogle.com The introduction of a cyano group is a known strategy to impart AIE properties. For instance, quinoline-malononitrile has been successfully utilized as an AIE building block. nih.gov Furthermore, a patent has described quinoline (B57606) nitrile derivatives that exhibit strong fluorescence in aggregates or the solid state, marking them as excellent AIE-active compounds for applications in electroluminescent devices and fluorescent probes. google.com
The mechanism behind AIE is often attributed to the restriction of intramolecular motion (RIM), including intramolecular rotations and vibrations, in the aggregated state. The 2-phenylquinoline-4-carbonitrile scaffold possesses rotatable single bonds between the quinoline core and the phenyl ring. In a dilute solution, the free rotation of the phenyl group can provide a non-radiative decay pathway for the excited state, leading to weak emission. Upon aggregation, the physical constraint imposed by neighboring molecules can rigidify the conformation, blocking this non-radiative channel and activating the radiative decay pathway, resulting in strong fluorescence emission. The presence of the methoxy (B1213986) group can further influence the packing mode and intermolecular interactions in the solid state, potentially enhancing the AIE effect.
Researchers have successfully designed AIE-active molecules by modifying typical luminophores. For example, a tetraphenylethene (TPE) modified quinoline derivative was shown to exhibit typical AIE characteristics. bohrium.com Similarly, several quinoline-based thermally activated delayed fluorescence (TADF) emitters have been developed that also display AIE properties. rsc.org These findings strongly support the hypothesis that this compound is a promising candidate for AIE-based applications, warranting further experimental investigation.
Development of Advanced Functional Materials Based on Quinoline Derivatives
Quinoline and its derivatives are versatile building blocks in the design of advanced functional materials due to their inherent electronic properties, high thermal stability, and synthetic accessibility. nih.govnbinno.com These scaffolds are integral to the development of materials for a wide array of applications in materials science and medicinal chemistry. nist.gov
The core structure of this compound combines several key features that are desirable for functional materials:
The Quinoline Core: A robust, planar aromatic system that provides good charge transport capabilities and thermal stability. nbinno.com
The Phenyl Group: This substituent can influence the molecular packing and electronic properties of the material.
The Methoxy Group: An electron-donating group that can modulate the energy levels (HOMO/LUMO) and photophysical properties of the molecule. nbinno.comresearchgate.netresearchgate.net
The Carbonitrile Group: A strong electron-withdrawing group that can induce a significant intramolecular charge transfer (ICT) character, which is beneficial for many optoelectronic applications. researchgate.net
This combination of donor (methoxy) and acceptor (carbonitrile) groups on the quinoline framework creates a "push-pull" system, which is a well-established design principle for creating materials with tailored optical and electronic properties. Such D-π-A structures are often associated with strong ICT, leading to desirable characteristics for applications like non-linear optics and organic light-emitting diodes (OLEDs).
The development of functional materials from quinoline derivatives is a burgeoning field. For example, new quinoline-based fluorescent sensors exhibiting AIE have been synthesized for the detection of ions and organic molecules in aqueous media. nih.gov The adaptability of the quinoline scaffold allows for the synthesis of a vast library of compounds with diverse functionalities. nist.gov The continuous innovation in synthetic methodologies promises the rapid generation of valuable quinoline-based compounds with a wide range of physicochemical properties. nist.gov
Photophysical Properties and Optoelectronic Applications
The unique electronic properties of quinoline derivatives make them highly suitable for various optoelectronic applications, most notably in the fabrication of Organic Light-Emitting Diodes (OLEDs). nbinno.com The 6-methoxyquinoline (B18371) scaffold, in particular, has been explored for its potential in enhancing the performance and efficiency of OLED technologies. nbinno.com
The photophysical properties of quinoline-based materials are heavily influenced by the nature and position of substituents on the quinoline ring. The methoxy group at the 6-position is known to affect the fluorescence wavelength, quantum yield, and Stokes shift. researchgate.net Studies on related 6-methoxy-2-oxoquinoline-3,4-dicarbonitriles have shown that these compounds can exhibit long-wavelength fluorescence with respectable quantum yields. researchgate.net For instance, a related 6,7-dimethoxy-3,4-dicyano derivative was reported to have a quantum yield of up to 0.46 in acetonitrile. researchgate.net
The presence of the carbonitrile group at the 4-position is also expected to play a crucial role in the photophysical behavior of this compound. researchgate.net The combination of the electron-donating methoxy group and the electron-accepting carbonitrile group is likely to result in a molecule with a significant intramolecular charge transfer (ICT) character. This ICT can lead to large Stokes shifts and solvent-dependent emission properties (solvatochromism).
The potential optoelectronic applications for a compound with this structure are numerous:
Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are well-regarded for their use in OLEDs, sometimes as host materials and other times as emitters. rsc.orgnbinno.comnih.gov The potential AIE properties of this compound would make it particularly attractive as an emitter in non-doped OLEDs, which could simplify device fabrication and reduce costs. rsc.org
Fluorescent Sensors: The sensitivity of the ICT state to the local environment could be harnessed to develop fluorescent sensors for detecting various analytes. nbinno.com
Optoelectronic Devices: The inherent charge transport properties of the quinoline core suggest potential use in other optoelectronic devices such as organic field-effect transistors (OFETs) and photovoltaic cells. nih.gov A study on a related compound, 2-formyl-6-methoxy-3-carbethoxy quinoline, highlighted its optical activity and potential as a candidate for optoelectronic applications based on its calculated optical band gap. nih.gov
Below is a table summarizing the photophysical properties of related quinoline derivatives, which can provide an indication of the expected characteristics of this compound.
| Compound/Class | Emission Wavelength (nm) | Quantum Yield (Φ) | Key Feature | Source |
| 6,7-Dimethoxy-2-oxoquinoline-3,4-dicarbonitrile | up to 520 | up to 0.46 | Long-wavelength fluorescence | researchgate.net |
| Quinoline-based TADF/AIE Emitters | - | - | Exhibit both TADF and AIE | rsc.org |
| TPE-modified Quinoline Derivative | 440 (crystalline) / 485 (ground) | - | AIE and Mechanochromism | bohrium.com |
| 2-formyl-6-methoxy-3-carbethoxy quinoline | - | - | Optical band gap of 4.955 eV | nih.gov |
The data on related compounds underscores the significant potential of this compound as a functional material. The combination of a methoxy donor, a carbonitrile acceptor, and a robust quinoline-phenyl scaffold makes it a highly promising candidate for future research and development in materials science, particularly for applications leveraging aggregation-induced emission and other advanced photophysical phenomena.
Research Perspectives in Medicinal Chemistry and Chemical Biology for 6 Methoxy 2 Phenylquinoline 4 Carbonitrile
Design and Synthesis of 6-Methoxy-2-phenylquinoline-4-carbonitrile Derivatives as Chemical Probes
The development of derivatives of this compound as chemical probes is crucial for elucidating their biological mechanisms of action. Chemical probes are small molecules designed to selectively interact with a specific protein or pathway, enabling researchers to study their function in a biological system. The design of such probes often involves structural modifications to a lead compound to enhance potency, selectivity, and to introduce functionalities for detection or target identification.
The synthesis of the core 6-methoxy-2-phenylquinoline (B1600625) structure can be achieved through established chemical reactions. A common method for preparing related 6-methoxy-2-arylquinoline-4-carboxylic acids is the Doebner reaction. nih.gov This one-step reaction involves refluxing a substituted benzaldehyde, pyruvic acid, and p-anisidine (B42471) in ethanol. nih.govrsc.org To arrive at the 4-carbonitrile derivative, further synthetic steps would be necessary, potentially involving the conversion of a carboxylic acid or a related functional group at the 4-position into a nitrile group.
For instance, the synthesis of various 6-methoxy-2-arylquinoline-4-carboxylic acids has been reported, which can serve as precursors. nih.gov These carboxylic acids can be converted to primary amides, which can then be dehydrated to yield the desired 4-carbonitrile compounds. The synthesis of related quinoline-4-carbonitrile (B1295981) derivatives has been explored in the context of developing potent kinase inhibitors. nih.gov
The design of chemical probes based on the this compound scaffold would involve creating a library of analogs with systematic variations. These variations could include:
Substitution on the 2-phenyl ring: Introducing different substituents (e.g., fluoro, hydroxyl, methoxy) to probe the binding pocket of target proteins. nih.gov
Modification of the 6-methoxy group: Altering this group could influence binding affinity and pharmacokinetic properties. uniurb.it
Introduction of reporter tags: Incorporating functionalities like biotin (B1667282) or fluorescent dyes to facilitate the identification of molecular targets through techniques such as affinity chromatography or fluorescence microscopy.
A summary of a general synthetic approach to related quinoline (B57606) derivatives is presented in Table 1.
| Reaction Step | Description | Starting Materials | Product |
| Doebner Reaction | A one-pot condensation reaction to form the quinoline-4-carboxylic acid core. | Substituted benzaldehyde, pyruvic acid, p-anisidine | 6-methoxy-2-arylquinoline-4-carboxylic acid |
| Esterification | Conversion of the carboxylic acid to an ester for further modification. | 6-methoxy-2-arylquinoline-4-carboxylic acid, methyl iodide, potassium carbonate | Methyl 6-methoxy-2-arylquinoline-4-carboxylate |
| Reduction | Reduction of the carboxylic acid to an alcohol, creating another point for derivatization. | 6-methoxy-2-arylquinoline-4-carboxylic acid, LiAlH4 | (6-methoxy-2-arylquinolin-4-yl)methanol |
| Nitrile Formation | Conversion of a suitable precursor (e.g., an amide derived from the carboxylic acid) to the carbonitrile. | 6-methoxy-2-phenylquinoline-4-carboxamide | This compound |
Table 1: Synthetic Strategies for 6-Methoxy-2-phenylquinoline Derivatives nih.govrsc.org
Molecular Target Interaction Studies and Binding Affinity Assessments
Understanding how this compound and its derivatives interact with their molecular targets is fundamental to their development as therapeutic agents or research tools. Molecular docking studies are computational techniques used to predict the binding mode and affinity of a small molecule to a protein target.
Research on closely related 6-methoxy-2-arylquinolines has provided insights into their potential molecular interactions. For example, docking studies of (6-methoxy-2-phenylquinolin-4-yl)methanol (B11856644) derivatives with the drug efflux pump P-glycoprotein (P-gp) have been performed. nih.gov In these studies, a derivative, compound 5b , was shown to dock effectively into the drug-binding pocket of P-gp. nih.gov The interactions observed included:
Hydrogen bonding: The oxygen atom of the 6-methoxy group formed a hydrogen bond with the side chain of the amino acid residue Gln986. nih.gov
π-π stacking: The 2-phenyl ring of the quinoline derivative interacted with the aromatic ring of the Phe979 residue. nih.gov
Hydrophobic interactions: The compound also established several hydrophobic interactions within the binding pocket. nih.gov
While these studies were not performed on the exact 4-carbonitrile derivative, they provide a valuable model for how the 6-methoxy-2-phenylquinoline scaffold can interact with protein targets. The nitrile group at the 4-position would alter the electronic properties and steric profile of the molecule, likely influencing its binding interactions.
Similarly, molecular docking has been used to investigate the binding of other quinoline derivatives to bacterial DNA gyrase. researchgate.net These studies help to understand the structural basis for the antibacterial activity of quinolines and can guide the design of more potent inhibitors. It is plausible that this compound could also interact with DNA gyrase, a possibility that warrants further computational and experimental investigation.
The binding affinity, often quantified as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), is a critical parameter in assessing the potency of a compound. For the related 4-anilinoquinoline scaffold, potent inhibition of Cyclin G-associated kinase (GAK) has been demonstrated, with Ki values in the nanomolar range. frontiersin.org This highlights the potential of the quinoline core to achieve high binding affinity for specific protein targets.
Enzyme Inhibition Research for Quinoline Scaffolds
The quinoline scaffold is a common feature in a wide variety of enzyme inhibitors. Research has demonstrated that derivatives of quinoline can inhibit a diverse range of enzymes, including kinases, DNA methyltransferases, and topoisomerases.
Kinase Inhibition: Protein kinases are a major class of drug targets, particularly in oncology. A study on 4-phenylamino-3-quinolinecarbonitriles, which share the quinoline-4-carbonitrile moiety with the subject of this article, identified potent inhibitors of Src kinase. nih.gov For example, compound 31a from this series, 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methyl-1-piperazinyl)propoxy)-3-quinolinecarbonitrile, exhibited an IC50 of 1.2 nM against Src kinase. nih.gov This demonstrates that the quinoline-4-carbonitrile scaffold can be a key pharmacophore for potent kinase inhibition.
DNA Methyltransferase and Other DNA-Interacting Enzyme Inhibition: Recent studies have shown that quinoline-based compounds can inhibit enzymes that act on DNA, such as DNA methyltransferases (DNMTs). nih.gov Certain quinoline derivatives have been found to inhibit human DNMT1 and the bacterial adenine (B156593) methyltransferase CamA with low micromolar potency. nih.gov The mechanism of inhibition for some of these compounds involves intercalation into the DNA substrate when it is bound by the enzyme, leading to a conformational change that inhibits the enzyme's function. nih.gov
The inhibitory activity of selected quinoline derivatives against various enzymes is summarized in Table 2.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Compound 31a | Src Kinase | 0.0012 | nih.gov |
| Quinoline Derivative 12 | DNMT1 | ~2 | frontiersin.org |
| Quinoline Derivative 12 | CamA | ~2 | frontiersin.org |
Table 2: Enzyme Inhibitory Activity of Selected Quinoline Derivatives
Studies on Modulatory Effects on Biological Pathways
The biological effects of this compound and its analogs are mediated by their interaction with and modulation of various cellular pathways. Key pathways that have been investigated in the context of quinoline derivatives include those involving P-glycoprotein, histone deacetylases (HDACs), DNA gyrase, and the mammalian target of rapamycin (B549165) (mTOR).
P-glycoprotein (P-gp) Modulation: P-glycoprotein is an ATP-dependent efflux pump that contributes to multidrug resistance (MDR) in cancer by actively transporting chemotherapeutic agents out of cancer cells. Inhibitors of P-gp can reverse this resistance. A series of 6-methoxy-2-arylquinoline analogs have been designed and synthesized as potential P-gp inhibitors. nih.gov In this study, alcoholic derivatives of 6-methoxy-2-phenylquinoline, specifically compounds 5a ((6-methoxy-2-phenylquinolin-4-yl)methanol) and 5b , were found to significantly inhibit the efflux of a P-gp substrate, rhodamine 123, at a concentration of 10 µM. nih.govnih.gov Compound 5b was found to be 2.1-fold more potent than the known P-gp inhibitor verapamil. nih.gov These findings suggest that the 6-methoxy-2-phenylquinoline scaffold is a promising starting point for the development of P-gp modulators.
Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy. mdpi.com Derivatives of 2-phenylquinoline-4-carboxylic acid have been investigated as novel HDAC inhibitors. mdpi.com In one study, a series of compounds were synthesized with the 2-phenylquinoline-4-carboxylic acid moiety as the "cap" group, which interacts with the surface of the enzyme. Compound D28 from this series showed selective inhibitory activity against HDAC3 with an IC50 value of 24.45 µM. This indicates that the 2-phenylquinoline-4-carboxylic acid scaffold, a close structural relative of this compound, can be effectively targeted to inhibit HDACs.
DNA Gyrase Inhibition: Bacterial DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a well-established target for antibacterial drugs. Novel 3-fluoro-6-methoxyquinoline (B1245202) derivatives have been reported as inhibitors of bacterial DNA gyrase and topoisomerase IV. mdpi.com Furthermore, other studies have focused on the design and synthesis of 2-phenyl quinoline hydrazide derivatives as potential bacterial DNA gyrase inhibitors. These findings highlight the potential of the quinoline scaffold in the development of new antibacterial agents targeting DNA gyrase.
mTOR Inhibition: The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. Several quinoline-based molecules have been developed as inhibitors of mTOR. rsc.orgfrontiersin.org For instance, a series of quinoline derivatives were designed to introduce an intramolecular hydrogen bonding scaffold, resulting in potent mTOR inhibitors with IC50 values in the nanomolar range. frontiersin.org Compound 15a from this series had an mTOR IC50 of 14 nM. frontiersin.org While these compounds are structurally distinct from this compound, they demonstrate that the quinoline core can be adapted to create highly potent mTOR inhibitors.
A summary of the modulatory effects of related quinoline derivatives on these biological pathways is presented in Table 3.
| Compound/Derivative Series | Biological Target/Pathway | Key Finding | Reference |
| (6-methoxy-2-phenylquinolin-4-yl)methanol (5a , 5b ) | P-glycoprotein | Inhibited rhodamine 123 efflux; 5b was 2.1-fold more potent than verapamil. | nih.govnih.gov |
| 2-phenylquinoline-4-carboxylic acid derivative (D28 ) | HDAC3 | Selectively inhibited HDAC3 with an IC50 of 24.45 µM. | |
| 3-fluoro-6-methoxyquinolines | DNA gyrase/Topoisomerase IV | Demonstrated excellent in vitro and in vivo antibacterial activity. | mdpi.com |
| Quinoline-based derivatives (15a ) | mTOR | Potent mTOR inhibition with an IC50 of 14 nM. | frontiersin.org |
Table 3: Modulatory Effects of Quinoline Derivatives on Biological Pathways
Future Research Directions and Emerging Methodologies for 6 Methoxy 2 Phenylquinoline 4 Carbonitrile
Integration of Advanced Synthetic Techniques for Scalable Production
The transition from laboratory-scale synthesis to industrial production necessitates the adoption of advanced manufacturing technologies. For 6-methoxy-2-phenylquinoline-4-carbonitrile, several techniques hold the key to efficient and scalable production.
Continuous Flow Chemistry: This approach offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and higher throughput. ucd.ieresearchgate.netvapourtec.com By pumping reagents through a network of tubes and reactors, precise control over parameters like temperature, pressure, and reaction time can be achieved, leading to higher yields and purity. ucd.ieacs.orgacs.org A continuous photochemical process has already demonstrated the ability to produce quinoline (B57606) derivatives with throughputs exceeding one gram per hour, showcasing the potential for large-scale manufacturing. ucd.ievapourtec.com
Microwave-Assisted Synthesis (MAS): Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. benthamdirect.comnih.govacs.orgtandfonline.comresearchgate.net This technique can dramatically reduce reaction times from hours to minutes and often improves product yields. nih.govacs.orgtandfonline.com For the synthesis of quinoline derivatives, MAS has been shown to be a green and efficient alternative to conventional heating methods. benthamdirect.comresearchgate.netijpsjournal.com
High-Throughput Screening (HTS): To optimize reaction conditions for the synthesis of this compound, high-throughput screening methods can be employed. These techniques allow for the rapid and parallel testing of numerous reaction parameters, such as catalysts, solvents, and temperatures. frontiersin.orgnih.govacs.orgnih.govresearchgate.net This data-rich approach accelerates the identification of the most efficient and cost-effective synthetic routes. frontiersin.orgnih.govacs.orgnih.govresearchgate.net
| Synthetic Technique | Key Advantages for Scalable Production |
| Continuous Flow Chemistry | Enhanced safety, precise reaction control, higher throughput, scalability. ucd.ieresearchgate.netvapourtec.com |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, energy efficiency. benthamdirect.comnih.govacs.orgtandfonline.comresearchgate.net |
| High-Throughput Screening | Rapid optimization of reaction conditions, identification of efficient synthetic routes. frontiersin.orgnih.govacs.orgnih.govresearchgate.net |
Chemoinformatic and Data-Driven Discovery Strategies
The integration of computational tools and data science is revolutionizing the process of drug discovery and materials science. For this compound, these strategies can guide the design of new derivatives with enhanced properties.
Quantitative Structure-Activity Relationship (QSAR): By analyzing the relationship between the chemical structure of quinoline derivatives and their biological activity, 3D-QSAR models can be developed. nih.gov These models help in identifying the key structural features responsible for a desired effect, thereby guiding the synthesis of more potent and selective compounds. nih.gov
Virtual Screening and Molecular Docking: Computational techniques such as molecular docking can predict the binding affinity of this compound and its analogues to specific biological targets. researchgate.netnih.govresearchgate.net This in-silico approach allows for the rapid screening of large virtual libraries of compounds, prioritizing those with the highest potential for further experimental investigation. nih.govresearchgate.netnih.gov
Green Chemistry Principles in Quinoline Synthesis and Derivatization
The principles of green chemistry aim to minimize the environmental impact of chemical processes. ijpsjournal.comtandfonline.combenthamdirect.com The future synthesis of this compound will increasingly incorporate these sustainable practices.
Use of Greener Solvents: Traditional organic solvents are often toxic and environmentally harmful. Research is focused on replacing them with greener alternatives such as water, ethanol, ionic liquids, and deep eutectic solvents. ijpsjournal.comtandfonline.compnu.ac.ir The use of water as a solvent in microwave-assisted synthesis of quinolines has already shown promising results. tandfonline.com
Biocatalysis: Enzymes are highly efficient and selective catalysts that operate under mild conditions. nih.govresearchgate.net The use of biocatalysts, such as monoamine oxidase, for the synthesis of quinoline derivatives represents a promising green alternative to traditional chemical methods. nih.gov
| Green Chemistry Principle | Application in Quinoline Synthesis |
| Greener Solvents | Replacement of hazardous organic solvents with water, ethanol, or ionic liquids. ijpsjournal.comtandfonline.compnu.ac.ir |
| Recyclable Catalysts | Use of nanocatalysts that can be easily separated and reused. acs.orgnih.gov |
| Biocatalysis | Employment of enzymes for selective and efficient synthesis under mild conditions. nih.govresearchgate.net |
Exploration of Novel Interdisciplinary Applications of the Carbonitrile Scaffold
The unique chemical structure of this compound, particularly the presence of the quinoline and carbonitrile groups, opens up possibilities for its application in diverse scientific fields.
Fluorescent Probes and Bio-imaging: Quinoline derivatives are known for their fluorescent properties. researchgate.net The this compound scaffold could be further developed into fluorescent probes for the detection of specific biomolecules or for use in cellular imaging. researchgate.netresearchgate.netnih.gov
Materials Science: The rigid, planar structure of the quinoline ring system makes it an attractive building block for the development of novel organic materials. acs.org Derivatives of this compound could be explored for applications in organic light-emitting diodes (OLEDs), sensors, or as components of functional polymers.
Chemical Biology: The carbonitrile group can participate in various chemical reactions, making it a useful handle for bioconjugation. This could enable the attachment of the this compound scaffold to proteins or other biomolecules to create novel chemical probes for studying biological processes. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
